N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N~4~-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an aminocarbonyl group, ethyl and methyl substituents, a thienyl ring, a dichlorophenyl group, and an isoxazolecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the thienyl and isoxazole rings, followed by the introduction of the aminocarbonyl and dichlorophenyl groups. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
N~4~-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N4-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N4-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE include other isoxazole derivatives, thienyl-containing compounds, and molecules with aminocarbonyl groups. Examples include:
- Isoxazolecarboxamides
- Thienylcarboxamides
- Dichlorophenyl derivatives
Uniqueness
What sets N4-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse applications. The presence of both thienyl and isoxazole rings, along with the aminocarbonyl and dichlorophenyl groups, provides a versatile scaffold for further modification and optimization in various research and industrial contexts.
Properties
Molecular Formula |
C19H17Cl2N3O3S |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H17Cl2N3O3S/c1-4-10-9(3)28-19(14(10)17(22)25)23-18(26)13-8(2)27-24-16(13)15-11(20)6-5-7-12(15)21/h5-7H,4H2,1-3H3,(H2,22,25)(H,23,26) |
InChI Key |
KOVAJVSFUZEBMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C |
Origin of Product |
United States |
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